![molecular formula C14H8Br2N2O B1594222 2,5-Bis(3-bromophenyl)-1,3,4-oxadiazole CAS No. 84832-73-5](/img/structure/B1594222.png)
2,5-Bis(3-bromophenyl)-1,3,4-oxadiazole
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves cross-coupling reactions . For instance, the Suzuki–Miyaura coupling is a widely-used method for forming carbon-carbon bonds . This process involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Scientific Research Applications
Synthesis and Spectral Characteristics
2,5-Bis(3-bromophenyl)-1,3,4-oxadiazole and its derivatives have been explored for their unique synthesis and spectral characteristics. They are synthesized via Suzuki cross-coupling reactions and display interesting absorption and emission spectra, as well as electrochemical properties. Such compounds are vital in the study of organic electronics and photonics (Kudelko, Jarosz, & Curie, 2015).
Electron Transport Materials
These derivatives are considered promising materials for electron transport in organic optoelectronic devices due to their good thermal stability and low orbital energy levels. They play a crucial role in enhancing the performance of devices like organic light-emitting diodes (OLEDs) and solar cells (Liu, Zhao, & Huang, 2007).
Ag(I)-Complexes and Supramolecular Structures
2,5-Bis(3-bromophenyl)-1,3,4-oxadiazole compounds form complex structures with silver(I) ions. These complexes can absorb different types of guest molecules and have potential applications in areas like molecular recognition, separation processes, and catalysis (Hou, Wu, Ma, & Dong, 2011).
Corrosion Inhibition
These compounds are also explored for their inhibitive properties against corrosion in various metals. They act as mixed-type inhibitors, showing potential for use in industries where metal corrosion is a concern, such as in cooling systems and maritime applications (Rochdi et al., 2014).
Polyazomethines Incorporation
They are used in the synthesis of polyazomethines, where their incorporation results in polymers with high thermal stability and electrical conductivity. Such materials are of interest in the development of advanced electronics and high-performance materials (Saegusa, Koshikawa, & Nakamura, 1992).
Fluorescent Properties and Optical Materials
The fluorescent properties of 2,5-bis(3-bromophenyl)-1,3,4-oxadiazole derivatives make them suitable for use in organic optical materials. These properties are crucial in the development of materials for photonic applications, such as in display technologies and sensors (He, Zhu, Yang, Hu, & Cao, 2009).
properties
IUPAC Name |
2,5-bis(3-bromophenyl)-1,3,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Br2N2O/c15-11-5-1-3-9(7-11)13-17-18-14(19-13)10-4-2-6-12(16)8-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBIUUBQSQBMDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NN=C(O2)C3=CC(=CC=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Br2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701005115 | |
Record name | 2,5-Bis(3-bromophenyl)-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701005115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Bis(3-bromophenyl)-1,3,4-oxadiazole | |
CAS RN |
84832-73-5 | |
Record name | NSC90296 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90296 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC89214 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89214 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5-Bis(3-bromophenyl)-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701005115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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